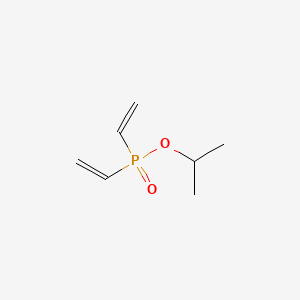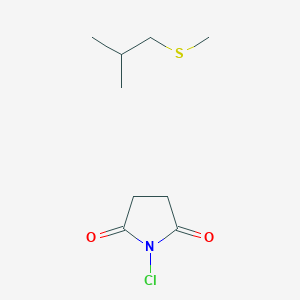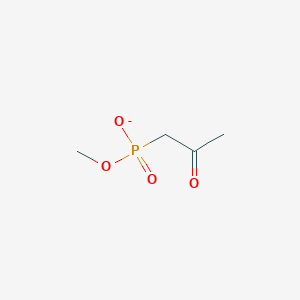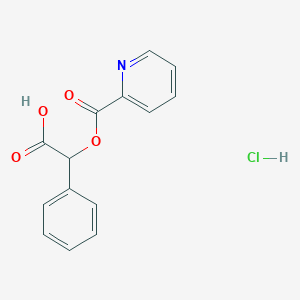
Ethyl 1,3-benzothiazole-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,3-benzothiazole-2-sulfonate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including ethyl 1,3-benzothiazole-2-sulfonate, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate precursors can also yield benzothiazole derivatives.
Microwave Irradiation: This method accelerates the reaction process and can be used to synthesize benzothiazole derivatives efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1,3-benzothiazole-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Catalysts: Iodine, samarium triflate, and other catalysts can facilitate various reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Sulfides: Formed through reduction reactions.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 1,3-benzothiazole-2-sulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 1,3-benzothiazole-2-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 1,3-benzothiazole-2-sulfonate can be compared with other benzothiazole derivatives:
Propiedades
Número CAS |
54973-69-2 |
|---|---|
Fórmula molecular |
C9H9NO3S2 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
ethyl 1,3-benzothiazole-2-sulfonate |
InChI |
InChI=1S/C9H9NO3S2/c1-2-13-15(11,12)9-10-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3 |
Clave InChI |
YKYHYFKZYBXMCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)








![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)

![1,3-Bis[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14642356.png)
